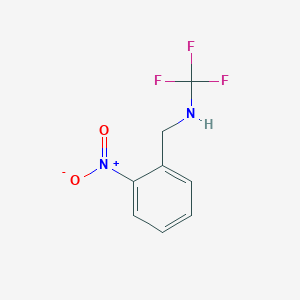
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine is a compound characterized by the presence of trifluoromethyl and nitrobenzyl groups attached to a methanamine backbone. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group, known for its electron-withdrawing properties, and a nitrobenzyl group, which is often involved in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine typically involves the reaction of 2-nitrobenzyl chloride with 1,1,1-trifluoromethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1,1-trifluoro-N-(2-aminobenzyl)methanamine.
Substitution: Formation of various substituted trifluoromethyl derivatives.
科学的研究の応用
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with specific electronic or physical properties.
作用機序
The mechanism by which 1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can influence the electronic properties of the molecule, making it a strong electron-withdrawing group. This can affect the reactivity of the nitrobenzyl group, facilitating various chemical transformations. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
類似化合物との比較
Similar Compounds
- 1,1,1-trifluoro-N-methyl-N-(2-nitrobenzyl)methanamine
- 1,1,1-trifluoro-N-(trifluoromethyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
Uniqueness
1,1,1-trifluoro-N-(2-nitrobenzyl)methanamine is unique due to the specific positioning of the nitro group on the benzyl ring, which can significantly influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound in various chemical and biological applications.
特性
分子式 |
C8H7F3N2O2 |
|---|---|
分子量 |
220.15 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-[(2-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)12-5-6-3-1-2-4-7(6)13(14)15/h1-4,12H,5H2 |
InChIキー |
JKBNIDJOTPHYDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNC(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



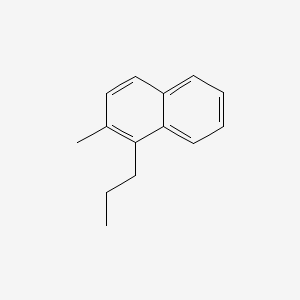
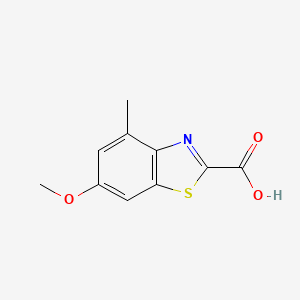
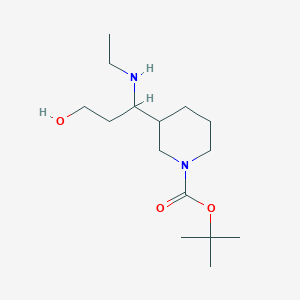

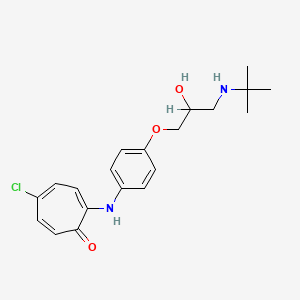
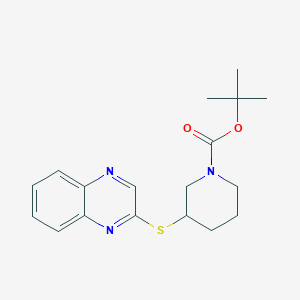
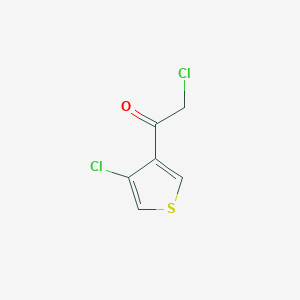

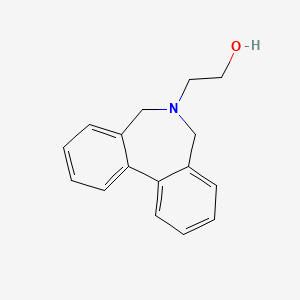

![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
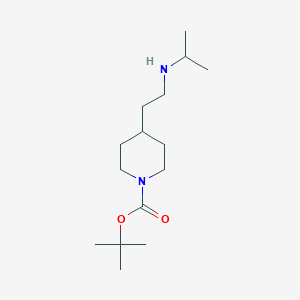
![1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene](/img/structure/B13951608.png)
